molecular formula C9H14N4O4 B3319323 N-succinimidyl 4-guanidinobutyrate CAS No. 1092706-01-8

N-succinimidyl 4-guanidinobutyrate

货号: B3319323
CAS 编号: 1092706-01-8
分子量: 242.23 g/mol
InChI 键: YQENELIAWNUXRG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-succinimidyl 4-guanidinobutyrate (NHS-4GB) is a heterobifunctional reagent extensively used in scientific research for bioconjugation . Its structure features an N-hydroxysuccinimide (NHS) ester group that efficiently reacts with primary amines, such as lysine residues in proteins, to form stable amide bonds . This compound also contains a 4-guanidinobutyrate moiety; the guanidino group carries a positive charge under physiological conditions, which enhances the molecule's solubility in aqueous media and can improve cellular uptake and metabolic stability of the resulting conjugates . A primary application of NHS-4GB is in the radioiodination and labeling of antibodies, where its structural properties are known to enhance residualization of the label within target tissues, making it valuable for developing diagnostic and therapeutic agents . The compound is for research purposes only and is not intended for human or veterinary diagnostics or therapies .

属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(diaminomethylideneamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-9(11)12-5-1-2-8(16)17-13-6(14)3-4-7(13)15/h1-5H2,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQENELIAWNUXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180628
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[(aminoiminomethyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092706-01-8
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[(aminoiminomethyl)amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092706-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[(aminoiminomethyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-succinimidyl 4-guanidinobutyrate typically involves the reaction of 4-guanidinobutyric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

化学反应分析

Types of Reactions

N-succinimidyl 4-guanidinobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and thiols, forming stable amide or thioester bonds.

    Hydrolysis: In aqueous conditions, it can hydrolyze to form 4-guanidinobutyric acid and N-hydroxysuccinimide.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Solvents: DMF, DCM, water

    Catalysts: DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Major Products

    Amide Bonds: Formed when reacting with amines

    Thioester Bonds: Formed when reacting with thiols

    Hydrolysis Products: 4-guanidinobutyric acid and N-hydroxysuccinimide

科学研究应用

N-succinimidyl 4-guanidinobutyrate is widely used in scientific research due to its ability to form stable conjugates with biomolecules. Some of its applications include:

    Targeted Drug Delivery: It enables the attachment of drugs to specific targeting molecules, improving the efficacy and reducing side effects.

    Protein Labeling: Used to label proteins with various tags for detection and purification purposes.

    Bioconjugation: Facilitates the conjugation of biomolecules, such as antibodies and peptides, for diagnostic and therapeutic applications.

作用机制

The mechanism of action of N-succinimidyl 4-guanidinobutyrate involves the formation of stable covalent bonds with nucleophilic groups on biomolecules. This reaction typically targets amino groups on lysine residues or thiol groups on cysteine residues, resulting in the formation of amide or thioester bonds. These stable conjugates can then be used for various applications, such as targeted drug delivery and protein labeling .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The reactivity and applications of NHS esters depend on their substituents. Below is a comparison of NHS-4GB with structurally related compounds:

Compound Name Reactive Group Molecular Formula* Key Functional Features
N-Succinimidyl 4-Guanidinobutyrate NHS ester, guanidino C₉H₁₅N₄O₄ Guanidino group enhances solubility and residualization
N-Succinimidyl 3-Iodobenzoate (SIB) NHS ester, iodo C₁₁H₈INO₄ Iodo group enables radiohalogenation; used in antibody labeling
N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate (SGMIB) NHS ester, iodo, guanidinomethyl C₁₃H₁₄IN₃O₄ Combines radioiodination capability with guanidinomethyl for improved cellular retention
Sulfo-N-Succinimidyl 4-Maleimidobutyrate (Sulfo-GMBS) NHS ester, maleimide C₁₂H₁₁N₂NaO₉S (MW: 382.28) Maleimide targets thiols; sulfonate group increases water solubility
Succinimidyl 4-Azidobutyrate NHS ester, azide C₈H₁₀N₄O₄ Azide enables click chemistry applications

*Molecular formulas for NHS-4GB and others inferred from evidence (e.g., ).

Radioiodination and Antibody Labeling
  • NHS-4GB vs. SIB/SGMIB: SGMIB, which incorporates both an iodobenzoate and guanidinomethyl group, demonstrates superior tumor retention compared to SIB. In vivo studies showed SGMIB-labeled antibodies achieved 12-fold higher tumor-to-normal tissue ratios by Day 8 post-injection . NHS-4GB’s guanidino group may similarly enhance intracellular retention but lacks the radioiodination capability of SIB/SGMIB .
Bioconjugation Crosslinking
  • NHS-4GB vs. Sulfo-GMBS :
    • Sulfo-GMBS is optimized for thiol-amine crosslinking (e.g., antibody-drug conjugates) due to its maleimide group, whereas NHS-4GB targets amines only. The sulfonate group in Sulfo-GMBS improves water solubility, reducing aggregation .
Metabolic Stability
  • The guanidino group in NHS-4GB may interact with enzymes like guanidinobutyrase, which hydrolyzes 4-guanidinobutyrate to 4-aminobutanoate and urea . This could influence the compound’s half-life in biological systems compared to esters without guanidino substituents.

Research Findings and Data Tables

In Vivo Performance of Radioiodination Agents

Compound Tumor Uptake (Day 8) Thyroid Uptake Reduction* Dehalogenation Rate
SGMIB 12-fold increase 40–100× vs. Iodogen Low
SIB 4-fold increase 10–20× vs. Iodogen Moderate
NHS-4GB (hypothetical) N/A N/A Likely low (guanidino stabilizes)

*Compared to conventional chloramine-T or Iodogen methods .

Enzymatic Susceptibility

Compound Enzyme Target Reaction Impact on Stability
NHS-4GB Guanidinobutyrase Hydrolysis to 4-aminobutanoate Reduces half-life
SIB/SGMIB Dehalogenases Loss of iodine Reduces efficacy

常见问题

Basic Research Questions

Q. What are the primary reaction mechanisms underlying the use of N-succinimidyl 4-guanidinobutyrate in biomolecular conjugation?

  • Answer: this compound reacts via its NHS ester group with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. The guanidinobutyr moiety enhances solubility and may improve targeting in biological systems. Reaction conditions (pH 7.5–9.0, 0–4°C) are critical to minimize hydrolysis of the NHS ester. Analytical validation via HPLC or MALDI-TOF ensures conjugation efficiency .

Q. What is the standard synthetic route for this compound, and how are intermediates purified?

  • Answer: Synthesis typically involves coupling 4-guanidinobutyric acid with N-hydroxysuccinimide (NHS) using carbodiimide reagents (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or DCM). Key steps:

Activation of the carboxylic acid with EDC/DMAP.

NHS ester formation under inert atmosphere.

Purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization.
Purity is confirmed by 1H^1H-NMR (δ 2.5–3.0 ppm for succinimidyl protons) and LC-MS .

Advanced Research Questions

Q. How can conjugation efficiency be optimized for this compound in low-yield peptide labeling?

  • Answer:

  • pH Control: Maintain pH 8.5–9.0 to enhance amine reactivity while minimizing NHS ester hydrolysis.
  • Molar Ratio: Use a 2–3-fold molar excess of the reagent over the peptide.
  • Temperature: Conduct reactions at 4°C for heat-sensitive peptides.
  • Additives: Include 1–5% DMSO to improve reagent solubility.
    Post-conjugation, remove unreacted reagent via size-exclusion chromatography or dialysis. Validate using SDS-PAGE or fluorescence quenching assays .

Q. What side reactions occur during 18F^{18}F-labeling with this compound derivatives, and how are they mitigated?

  • Answer: Common issues:

  • Hydrolysis: Compete with conjugation due to 18F^{18}F-NHS ester instability. Mitigate using anhydrous conditions and rapid purification (<30 min).
  • Radiolysis: Minimize by adding ascorbic acid (1–5 mM) as a radical scavenger.
  • Byproduct Formation: Use scavenger resins (e.g., quaternary methylamine-functionalized silica) to trap unreacted 18F^{18}F-precursors.
    Purification via semi-preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures radiochemical purity >95% .

Q. How does the guanidinobutyr group influence the pharmacokinetics of conjugated probes in vivo?

  • Answer: The guanidinium moiety enhances cellular uptake via interaction with anionic cell membranes (e.g., heparan sulfate proteoglycans). Studies show prolonged circulation time and reduced renal clearance compared to non-guanidinylated analogs. Validate via biodistribution assays in murine models, with γ-counting or PET imaging for 18F^{18}F-labeled probes .

Methodological Best Practices

Q. What analytical techniques are recommended for characterizing this compound conjugates?

  • Answer:

  • Structural Confirmation: 1H^1H-NMR (400 MHz, DMSO-d6) for succinimidyl and guanidinobutyr protons.
  • Mass Analysis: ESI-MS or MALDI-TOF for molecular weight validation.
  • Purity Assessment: Reverse-phase HPLC (C18, 0.1% TFA/acetonitrile gradient) with UV detection at 254 nm.
  • Stability Testing: Incubate conjugates in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .

Q. What protocols are used for automated synthesis of 18F^{18}F-labeled this compound derivatives?

  • Answer:

  • Radiolabeling: Use a modular synthesizer (e.g., GE FASTlab™) for 18F^{18}F-fluorination via nucleophilic substitution.
  • Purification: Solid-phase extraction (C18 cartridge) followed by HPLC.
  • Quality Control: Test radiochemical purity (radio-TLC), molar activity (UV-HPLC), and sterility (membrane filtration).
    Typical yields: 15–25% (decay-corrected) with molar activities >50 GBq/μmol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-succinimidyl 4-guanidinobutyrate
Reactant of Route 2
Reactant of Route 2
N-succinimidyl 4-guanidinobutyrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。